7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMPQ-8-MCQC) is a chlorinated quinoline derivative that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Additionally, 7-Cl-2-DMPQ-8-MCQC has been found to have potential applications in the fields of drug design, drug delivery, and synthesis of pharmaceuticals.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Lithium chloride-induced solvolysis in acetic acid solvent of chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes with cyclopalladated ligands including 8-methylquinoline, results in the formation of non-palladated ligands and dinuclear complexes (Ryabov, 1984).
- The stability and reactivity of 8-methylquinoline complexes with palladium(II), compared to other related ligands, indicate significant effects on the coordination environment and reactivity patterns of these complexes (Deeming et al., 1978)](https://consensus.app/papers/comparison-8methylquinoline-benzohquinoline-complexes-deeming/5e04d269ae11528a92832eb059ce3c9f/?utm_source=chatgpt).
Organic Chemistry and Ligand Behavior
- The reaction of 4-methylquinolines with thionyl chloride leads to the formation of 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones, highlighting the chemical behavior of methylquinolines in organic synthesis (Al-Shaar et al., 1988)](https://consensus.app/papers/reactions-thionyl-cmethyl-heterocycles-part-formation-alshaar/204130ab2b0e5bd1a44a42536b522f12/?utm_source=chatgpt).
- Phosphinoquinoline allyl complexes of palladium exhibit specific reactivity and structure influenced by ancillary ligands and the presence of chloride ions, indicating their potential application in organometallic chemistry and catalysis (Canovese et al., 2010).
Photophysical Properties
- Tricarbonylrhenium(I) complexes with 4-methylquinoline derivatives demonstrate unique photophysical properties and electronic structures, which can be relevant in the development of optoelectronic materials and sensors (Albertino et al., 2007).
properties
IUPAC Name |
7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-15(20)6-5-12-13(19(21)23)9-16(22-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQGDADAPWDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154902 | |
Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160256-57-4 | |
Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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